2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide
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Overview
Description
2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide is an organic compound with the molecular formula C11H14N2O3 It is known for its polyfunctional nature, having both tertiary amine and ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide typically involves the reaction of dimethylamine with ethylene oxide to form 2-[2-(dimethylamino)ethoxy]ethanol. This intermediate is then further reacted with benzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized reactors and purification techniques to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of surfactants, plasticizers, and adhesives.
Mechanism of Action
The mechanism of action of 2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s tertiary amine group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[2-(dimethylamino)ethoxy]ethanol: This compound shares similar functional groups and is used in similar applications.
N,N-dimethyl-2-(2-aminoethoxy)ethanol: Another related compound with comparable chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Biological Activity
2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide is a compound with significant potential in biological research and medicinal chemistry. Its unique structural features suggest various mechanisms of action, particularly in the context of pharmacology and biochemistry.
Chemical Structure and Properties
The compound has a molecular formula of C15H21N3O4 and a molecular weight of 307.345 g/mol. The presence of dimethylamino and oxoethoxy groups enhances its reactivity and interaction with biological targets.
The exact biochemical pathways influenced by this compound are not fully elucidated, but preliminary studies suggest possible interactions with neurotransmitter systems, particularly in relation to dopamine receptors. This aligns with the behavior observed in related compounds that act as ligands for central nervous system (CNS) receptors.
Potential Mechanisms
- Dopamine Receptor Modulation : Similar compounds have shown affinity for dopamine D2 receptors, indicating that this compound may also engage with these receptors, potentially influencing dopaminergic signaling pathways .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, facilitating its use in drug development targeting metabolic pathways.
In Vitro Studies
Research indicates that this compound can modify biomolecules, acting as a reagent to introduce functional groups into proteins and nucleic acids. This property is crucial for studying the structure-function relationships in biological macromolecules.
Case Studies
- Dopamine D2 Ligands : A study on substituted benzamides demonstrated that compounds with similar structures could significantly inhibit [3H]spiperone binding to D2 receptors, suggesting a potential application of this compound in neuropharmacology .
- Cytotoxicity Assays : Preliminary cytotoxicity assays are needed to evaluate the safety profile of this compound. Compounds with similar functional groups have shown varying degrees of cytotoxicity, emphasizing the necessity for thorough testing.
Research Applications
This compound holds promise in several domains:
- Pharmaceutical Development : Its unique structure allows for the synthesis of derivatives that can serve as potential drug candidates targeting specific diseases.
- Biochemical Research : As a reagent, it can facilitate the modification of biomolecules, aiding in the exploration of biochemical pathways and interactions.
Comparison with Similar Compounds
Compound | Molecular Formula | Biological Activity |
---|---|---|
2-(Dimethylamino)acetic acid | C6H11NO4 | Moderate enzyme inhibition |
N,N-Dimethylglycine | C5H11N | Neuroprotective effects |
2-(Dimethylamino)ethanol | C4H11NO | Solvent properties in biochemical assays |
Properties
CAS No. |
6754-96-7 |
---|---|
Molecular Formula |
C15H21N3O4 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H21N3O4/c1-17(2)13(19)9-16-15(21)11-7-5-6-8-12(11)22-10-14(20)18(3)4/h5-8H,9-10H2,1-4H3,(H,16,21) |
InChI Key |
IJCNJEJGRGVNMF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNC(=O)C1=CC=CC=C1OCC(=O)N(C)C |
Origin of Product |
United States |
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